Tc-99m Nitroimidazole

Description

Significance of Hypoxia Detection in Biomedical Research

Hypoxia is a common feature of many solid tumors and is also implicated in other pathologies such as cardiovascular diseases, diabetes, and wound healing. nih.gov In the context of cancer research, tumor hypoxia is strongly linked to malignant progression, resistance to therapy, and an increased likelihood of metastasis. oup.comnih.gov The low oxygen levels within a tumor can trigger a cascade of cellular responses, largely mediated by Hypoxia-Inducible Factors (HIFs), which are proteins that regulate the expression of genes involved in critical processes like angiogenesis (the formation of new blood vessels), metabolic adaptation, and cell survival. bmrat.orgfrontiersin.org

Detecting hypoxic regions is paramount for several reasons in a research setting. It allows investigators to:

Understand the fundamental biology of diseases where oxygen deprivation plays a role.

Study the mechanisms of resistance to therapies, particularly radiation therapy, which relies on the presence of oxygen to be effective. scielo.br

Evaluate the efficacy of novel therapeutic strategies designed to target hypoxic cells.

Develop and validate new imaging agents that can accurately identify and quantify the extent of hypoxia.

The ability to non-invasively monitor hypoxia provides a dynamic window into the tumor microenvironment, offering crucial information that can guide the development of more effective treatment paradigms. mdpi.com

Evolution of Radiopharmaceuticals for Hypoxia Imaging Research

The quest to visualize hypoxic tissues using nuclear medicine techniques began with the work of Chapman in 1979, who proposed the use of radiolabeled 2-nitroimidazoles. mdpi.com Nitroimidazoles are a class of compounds that are selectively reduced and trapped within cells under hypoxic conditions. researchgate.netnih.gov This bioreductive trapping mechanism forms the basis for their use as hypoxia-specific imaging agents. nih.gov

Over the years, various radiolabeled nitroimidazole derivatives have been developed and investigated. One of the most well-known is [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), which is considered the gold standard for hypoxia imaging using Positron Emission Tomography (PET). mdpi.comnih.gov PET is a powerful imaging modality, but its reliance on positron-emitting radionuclides, which often have short half-lives and require a nearby cyclotron for production, can limit its accessibility.

This limitation spurred research into developing hypoxia imaging agents for Single Photon Emission Computed Tomography (SPECT), a more widely available and cost-effective imaging technology. mdpi.com This led to the exploration of labeling nitroimidazole derivatives with SPECT-compatible radionuclides, most notably Technetium-99m. scielo.brmdpi.com The development of Tc-99m labeled nitroimidazoles represents a significant step in making hypoxia imaging more broadly accessible for research purposes.

Role of Technetium-99m in Molecular Imaging Probe Development

Technetium-99m is the most commonly used radionuclide in diagnostic nuclear medicine. mdpi.comiaea.org Its popularity stems from a combination of ideal physical and chemical properties that make it exceptionally well-suited for developing molecular imaging probes for research.

Key Properties of Technetium-99m:

| Property | Significance for Research Imaging |

| Gamma Emission | Emits gamma rays with an energy of 140 keV, which is ideal for detection by standard SPECT cameras, resulting in high-quality images. mdpi.comnumberanalytics.com |

| Half-Life | Has a half-life of approximately 6 hours, which is long enough for the synthesis of the radiopharmaceutical, its administration, and subsequent imaging, yet short enough to minimize the radiation dose to the research subject. mdpi.comnumberanalytics.comopenmedscience.com |

| Availability | It is readily available from a long-lived parent radionuclide, Molybdenum-99 (Mo-99), through a generator system, making it convenient and cost-effective for research laboratories. numberanalytics.comunm.edu |

| Versatile Chemistry | Technetium possesses a rich and versatile coordination chemistry, allowing it to be attached to a wide variety of molecules, including nitroimidazoles, to create targeted imaging agents. mdpi.com Its multiple oxidation states enable the formation of stable complexes with various chelating agents. mdpi.comnumberanalytics.com |

The ability to label a targeting molecule like nitroimidazole with Tc-99m allows researchers to leverage the widespread availability of SPECT imaging to study hypoxia in various preclinical models of disease.

Overview of Technetium-99m Nitroimidazole as a Hypoxia-Targeting Agent in Research

Technetium-99m nitroimidazole is a class of radiopharmaceuticals designed to selectively accumulate in hypoxic tissues, thereby enabling their visualization through SPECT imaging. The fundamental principle behind its function lies in the bioreductive metabolism of the nitroimidazole moiety.

The mechanism of action in a research context is as follows:

The Tc-99m nitroimidazole compound is introduced into the biological system being studied.

Due to its physicochemical properties, it distributes throughout the body and passively diffuses into cells. nih.gov

In well-oxygenated (normoxic) cells, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction by cellular nitroreductases to form a radical anion. nih.gov This reaction is reversible in the presence of oxygen, and the parent compound diffuses back out of the cell.

In hypoxic cells, where the oxygen concentration is low, the radical anion undergoes further irreversible reduction. nih.gov The resulting reactive intermediates covalently bind to intracellular macromolecules like proteins. nih.gov

This irreversible binding effectively "traps" the Tc-99m labeled compound within the hypoxic cells. researchgate.net

The accumulation of the gamma-emitting Tc-99m in these regions allows for their detection and imaging using a SPECT camera.

This oxygen-dependent retention mechanism confers the specificity of this compound for hypoxic tissues, making it a valuable tool for non-invasively studying the presence and distribution of hypoxia in preclinical research models. mdpi.com

Research Findings on Different this compound Complexes:

Various research groups have synthesized and evaluated different this compound complexes, modifying the chelator and linker molecules to optimize the agent's properties for hypoxia imaging.

| Compound/Complex | Key Research Findings |

| Tc-99m cyclam-2-nitroimidazole (N4-2-NIM) | Showed significantly higher cellular uptake under hypoxic conditions compared to a control compound. Tumors were well-visualized in rat and rabbit models. snmjournals.org |

| [99mTc]Tc-L1 (with PEG linker) | Demonstrated hydrophilicity and high tumor-to-muscle and tumor-to-blood ratios in tumor-bearing mice. The polyethylene (B3416737) glycol (PEG) chain reduced lipophilicity and uptake in non-target organs like the liver and intestine. nih.govmdpi.com |

| 99mTc-5-ntm-asp | Exhibited favorable stability, lower lipophilicity, and a desirable hypoxic/aerobic uptake ratio in A549 lung cancer cells. It showed good tumor uptake and higher tumor-to-blood ratios compared to other similar complexes. nih.gov |

| [99mTc]nitroimidazole (BMS-181321) | Investigated for myocardial hypoxia, its retention was found to be inversely proportional to the perfusate oxygen level in a sigmoidal manner, suggesting a threshold level of hypoxia is needed for its uptake. ahajournals.org |

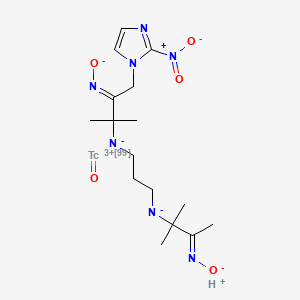

Structure

3D Structure of Parent

Properties

CAS No. |

149447-21-2 |

|---|---|

Molecular Formula |

C16H26N7O5Tc |

Molecular Weight |

495.33 g/mol |

IUPAC Name |

hydron;[(3E)-2-methyl-4-(2-nitroimidazol-1-yl)-3-oxidoiminobutan-2-yl]-[3-[(3E)-2-methyl-3-oxidoiminobutan-2-yl]azanidylpropyl]azanide;oxo(99Tc)technetium-99(3+) |

InChI |

InChI=1S/C16H27N7O4.O.Tc/c1-12(20-24)15(2,3)18-7-6-8-19-16(4,5)13(21-25)11-22-10-9-17-14(22)23(26)27;;/h9-10,24-25H,6-8,11H2,1-5H3;;/q-2;;+3/p-1/b20-12+,21-13+;;/i;;1+1 |

InChI Key |

BACDTMMAFRHWHW-KTZCKAEQSA-M |

SMILES |

[H+].CC(=N[O-])C(C)(C)[N-]CCC[N-]C(C)(C)C(=N[O-])CN1C=CN=C1[N+](=O)[O-].O=[Tc+3] |

Isomeric SMILES |

[H+].C/C(=N\[O-])/C(C)(C)[N-]CCC[N-]C(C)(C)/C(=N/[O-])/CN1C=CN=C1[N+](=O)[O-].O=[99Tc+3] |

Canonical SMILES |

[H+].CC(=N[O-])C(C)(C)[N-]CCC[N-]C(C)(C)C(=N[O-])CN1C=CN=C1[N+](=O)[O-].O=[Tc+3] |

Synonyms |

BMB-181321 BMS 181321 oxo-((3,3,9,9-tetramethyl-1-(2-nitro-1H-imidazol-1-yl)-4,8-diazaundecane-2,10-dionedioximato)-(3-)-N,N',N'',N''')technetium Tc-99m nitroimidazole Tc-99m-BMS-181321 technetium Tc 99m BMS 181321 technetium-99m nitroimidazole |

Origin of Product |

United States |

Radiopharmaceutical Design and Synthesis Methodologies of Technetium 99m Nitroimidazole Complexes

Ligand Design Principles for Technetium-99m Nitroimidazole Derivatives

The creation of an effective Tc-99m nitroimidazole radiopharmaceutical hinges on the strategic design of its ligand structure. This involves integrating a hypoxia-targeting pharmacophore with a chelator for the Tc-99m radiometal, often connected by a linker designed to optimize the agent's biological behavior.

Bifunctional Chelator Approach in Radiopharmaceutical Conception

The design of most Tc-99m radiopharmaceuticals is founded on the bifunctional chelator approach. mdpi.com This strategy involves covalently linking a biologically active molecule, which targets a specific physiological or pathological process, to a chelating agent that stably binds the radiometal. mdpi.comresearchgate.net In the context of hypoxia imaging agents, the nitroimidazole moiety serves as the biologically active component, while a separate molecular framework is employed to coordinate with the Technetium-99m. nih.gov These two essential parts are typically separated by a linker chain to prevent the bulky metal complex from interfering with the biological interaction of the targeting molecule. mdpi.com

A prominent example of a bifunctional chelator used in this field is hydrazinonicotinamide (HYNIC). nih.gov First reported in the early 1990s, HYNIC is widely used to couple with Tc-99m to form stable radiolabeled complexes. nih.gov The HYNIC framework occupies one coordination site of the technetium, requiring additional co-ligands, such as tricine (B1662993) or various phosphine (B1218219) derivatives, to complete the metal's coordination sphere and ensure the stability of the final complex. nih.govmdpi.com

Influence of Nitroimidazole Isomerism (e.g., 2-, 4-, 5-Nitroimidazole) on Radioligand Design

The position of the nitro group on the imidazole (B134444) ring is a critical determinant of the molecule's effectiveness as a hypoxia marker. The underlying mechanism relies on the in-vivo reduction of the nitro group. In hypoxic cells, which have a lower oxygen concentration, the reduced nitroimidazole is less likely to be reoxidized back to its original form, leading to its trapping and accumulation. radiologykey.com

The single-electron reduction potential (SERP) of the isomer dictates the efficiency of this process. Among the common isomers, 2-nitroimidazole (B3424786) possesses the most positive SERP value. nih.gov This characteristic means it is more readily reduced and efficiently retained in hypoxic cells compared to 4-nitroimidazole (B12731) and 5-nitroimidazole. nih.gov Consequently, 2-nitroimidazole has become the most widely utilized pharmacophore for the development of hypoxia-avid radiotracers. nih.govnih.gov While complexes using 5-nitroimidazoles derived from metronidazole (B1676534) have also shown affinity for hypoxic tumors, the 2-nitroimidazole derivatives generally exhibit more favorable properties for imaging applications. mdpi.com

Design of Linker Moieties for Modulating Tracer Characteristics

Researchers have synthesized and evaluated various 2-nitroimidazole derivatives with different linkers to optimize tumor uptake and reduce unwanted accumulation in non-target organs like the liver, kidneys, and intestines. nih.govnih.gov For instance, the introduction of polyethylene (B3416737) glycol (PEG) chains has been shown to effectively increase hydrophilicity (lower Log D value) and reduce liver and blood retention. nih.gov However, this can also sometimes lead to faster clearance from the tumor itself. nih.gov In contrast, linkers containing different length alkyl chains or phenyl rings can modulate lipophilicity and tissue kinetics. nih.gov Studies comparing different linkers demonstrate their profound impact on the tumor-to-background ratios, a key metric for a successful imaging agent. nih.govnih.gov

| Complex | Linker Type | Lipophilicity (Log D) | Tumor/Muscle Ratio (2h p.i.) | Tumor/Blood Ratio (2h p.i.) | Reference |

|---|---|---|---|---|---|

| [⁹⁹ᵐTc]Tc-L1 | PEG Chain | -1.21 ± 0.03 | 4.68 ± 0.44 | 3.81 ± 0.46 | nih.gov |

| [⁹⁹ᵐTc]Tc-L2 | Alkyl Chain (n=7) | 0.94 ± 0.05 | 2.93 ± 0.38 | 0.89 ± 0.12 | nih.gov |

| [⁹⁹ᵐTc]Tc-L4 | Phenyl Ring with Carbon Chain | 0.89 ± 0.04 | 4.15 ± 0.54 | 1.31 ± 0.20 | nih.gov |

Chelator Systems and Coordination Chemistry with Technetium-99m

Technetium-99m possesses a rich and versatile coordination chemistry, allowing it to form stable complexes in various oxidation states (e.g., +1, +3, +5) with a wide range of donor atoms like nitrogen, sulfur, and oxygen. researchgate.netnih.gov This chemical flexibility is exploited to create Tc-99m cores with specific properties. Common cores include the [⁹⁹ᵐTc(CO)₃]⁺ core, the [⁹⁹ᵐTcO]³⁺ oxo core, and the [⁹⁹ᵐTcN]²⁺ nitrido core. mdpi.commdpi.com The choice of chelator and co-ligands determines the resulting core, its charge, and its geometry (often octahedral or square-pyramidal), which in turn influences the biological behavior of the radiopharmaceutical. nih.govwilliams.edu

Macrocyclic Chelators (e.g., Cyclam) for Technetium-99m Complexation

Macrocyclic chelators are cyclic compounds containing multiple donor atoms that can encapsulate a metal ion. Their pre-organized, rigid structure often leads to the formation of complexes with very high thermodynamic stability and kinetic inertness, which is highly desirable for in-vivo applications to prevent the release of the free radiometal.

Cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives are examples of tetraamine (B13775644) macrocyclic frameworks that can be used for complexing radiometals. nih.govchematech-mdt.com These chelators form stable complexes with the Tc(V) oxo core. nih.gov The four nitrogen atoms of the macrocyclic ring coordinate to the technetium center, creating a stable and hydrophilic monocationic species. nih.gov By functionalizing the cyclam backbone, it can be conjugated to a targeting molecule, such as a nitroimidazole derivative, to create a bifunctional chelator for targeted radiopharmaceutical development.

| Chelator Type | Core Structure | Key Features |

|---|---|---|

| Cyclam | 1,4,8,11-tetraazacyclotetradecane | Forms highly stable complexes with metal ions; can be functionalized for conjugation to biomolecules. |

Acyclic Chelator Systems

A variety of acyclic chelator systems have been explored for complexing 99mTc with nitroimidazoles. These chelators are open-chain molecules that possess donor atoms like nitrogen, oxygen, and sulfur, which form coordinate bonds with the technetium metal center. nih.gov

Key Acyclic Chelators for 99mTc-Nitroimidazole Complexes:

| Chelator System | Description |

| PnAO (Propylene Amine Oxime) | Dioxime-based chelators like PnAO and its derivatives have been used to form stable complexes with technetium. The exact structure of these complexes can be ambiguous, with possibilities including five-coordinate monoxo technetium(V) and six-coordinate trans dioxo technetium(V) species. mdpi.com The interconversion between these forms might be related to their uptake in hypoxic regions. mdpi.com |

| MAMA (monoamidemonooxime) | While not explicitly detailed in the provided context for nitroimidazole complexes, MAMA chelators are a known class of acyclic systems for 99mTc. |

| HYNIC (6-hydrazinonicotinic acid) | HYNIC is a widely used bifunctional chelator for labeling biomolecules with 99mTc. rsc.orgmdpi.com It coordinates with technetium through its hydrazine (B178648) and pyridine (B92270) nitrogen atoms. mdpi.com However, HYNIC only partially satisfies the coordination requirements of technetium, necessitating the use of co-ligands like tricine or ethylenediaminediacetic acid (EDDA) to complete the coordination sphere and stabilize the complex. nih.govsnmjournals.org The nature of the co-ligand can significantly influence the stability, lipophilicity, and biodistribution of the resulting radiopharmaceutical. mdpi.com |

| IDA (Iminodiacetic acid) | IDA and its derivatives have been employed as tridentate chelators for 99mTc, coordinating through the amino and carboxylic acid groups. mdpi.com For instance, 2- and 5-nitroimidazole-iminodiacetic acid have been synthesized and labeled with 99mTc. nih.gov |

| DETA (Diethylenetriamine) | While not extensively detailed for nitroimidazole complexes in the provided context, DETA is a known acyclic chelator for metal ions. |

| Dithiocarbamate | 4-nitroimidazole xanthate derivatives have been labeled with the [99mTcN]2+ core, indicating the use of sulfur-containing chelating systems. koreascience.kr |

| Amine-dioxime | Amine-dioxime systems, such as in 99mTc-HL91 (4,9-diaza-3,3,10,10-tetramethyldodecan-2,11-dione dioxime), have been developed for hypoxia imaging. nih.gov |

| Isocyanide | Isocyanide derivatives of 2- and 4-nitroimidazole have been synthesized and labeled with 99mTc. kjnmt.orgmdpi.com It is proposed that these form monovalent cationic complexes with a Tc(I) core surrounded by six isocyanide ligands. mdpi.commdpi.com |

| Xanthate | As mentioned with dithiocarbamates, xanthate derivatives of nitroimidazoles have been utilized for complexing technetium. koreascience.kr |

| Peptidic N3S | Peptidic chelators with an N3S (three nitrogen, one sulfur) donor set have been used to label 2-nitroimidazole derivatives. acs.org These chelators are designed to form stable complexes with the [99mTcO]3+ core. acs.org |

Stoichiometry and Geometrical Considerations of Technetium-99m Nitroimidazole Complexes

The stoichiometry and geometry of 99mTc-nitroimidazole complexes are highly dependent on the chelator system and the oxidation state of the technetium.

[99mTcO]3+ Core: For chelators like the peptidic N3S system, a 1:1 ligand-to-metal ratio is typically observed, forming a complex with the oxotechnetium(V) core. acs.org

[99mTc(CO)3]+ Core: When using the tricarbonyl precursor, the resulting complexes often feature a facial (fac) arrangement of the three carbon monoxide (CO) ligands, with the remaining coordination sites occupied by the chelating ligand. mdpi.comosti.gov For instance, a tridentate chelator like IDA will occupy the three remaining sites on the octahedral technetium center. mdpi.com The stoichiometry can vary; for example, with certain isocyanide ligands, complexes with three or even six ligands have been reported. kjnmt.org

Isocyanide Complexes: For 99mTc-labeled isocyanide derivatives of nitroimidazoles, a proposed structure involves a technetium(I) core surrounded by six isocyanide ligands, resulting in a monovalent cation. mdpi.commdpi.com

HYNIC Complexes: The structure of 99mTc-HYNIC complexes can be heterogeneous. rsc.org With co-ligands like tricine, it has been shown that one or two tricine molecules can be involved in the complex. snmjournals.org The involvement of neighboring amino acid side chains in peptide-based HYNIC conjugates can also influence the coordination and stability of the complex. snmjournals.org

Oxidation States of Technetium in Nitroimidazole Radioconjugates

The versatile chemistry of technetium allows for the formation of complexes in various oxidation states, which is a critical factor in the design of radiopharmaceuticals. mdpi.comresearchgate.net To label biomolecules, the pertechnetate (B1241340) ion ([99mTcO4]-), where technetium is in the +7 oxidation state, must be reduced to a lower oxidation state. researchgate.netunm.edu The final oxidation state is determined by the reducing agent, the nature of the chelating ligand, and the reaction conditions. researchgate.net

Common Oxidation States of Technetium in Nitroimidazole Complexes:

| Oxidation State | Technetium Core | Example Chelator/Complex |

| Tc(I) | [99mTc(CO)3]+ | Used for labeling various nitroimidazole derivatives with chelators like IDA and isocyanides. mdpi.comnih.govbenthamdirect.com |

| [99mTc(isocyanide)6]+ | Formed with isocyanide derivatives of nitroimidazoles. kjnmt.orgmdpi.commdpi.com | |

| Tc(III) | [99mTc(III)] | While less common for the newer generation of nitroimidazole complexes, Tc(III) is a possible oxidation state for technetium radiopharmaceuticals. iaea.org |

| Tc(V) | [99mTcO]3+ | This core is often formed with N3S peptidic chelators and other tetradentate systems like those used for BMS 181321. mdpi.comacs.orgscholaris.ca |

| [99mTcO2]+ | Dioxo technetium(V) species have been proposed for PnAO-based complexes. mdpi.com | |

| [99mTcN]2+ | Used with chelators like 4-nitroimidazole xanthate derivatives. koreascience.kr |

Radiochemical Synthesis Techniques

The synthesis of 99mTc-nitroimidazole complexes primarily involves two main strategies: direct reduction of pertechnetate and precursor complex methods.

Direct Reduction of Pertechnetate for Technetium-99m Nitroimidazole Labeling

This traditional method involves the direct reduction of [99mTcO4]- in the presence of the nitroimidazole-containing ligand. mdpi.com Stannous chloride (SnCl2) is the most commonly used reducing agent. kjnmt.orgmdpi.com

This approach has been used for labeling various nitroimidazole derivatives, including those with isocyanide groups and peptidic N3S chelators. kjnmt.orgacs.org For example, the synthesis of 99mTcO-RP435 and 99mTcO-RP535 involves incubating the respective peptidic ligands with Na99mTcO4 and a stannous gluconate solution. acs.org Similarly, 2-nitroimidazole isocyanide derivatives have been labeled directly using SnCl2 in a sodium citrate (B86180) buffer. kjnmt.org

A significant drawback of this method is the potential for the formation of multiple, often poorly characterized, technetium species, which can affect the in vivo behavior of the radiopharmaceutical. mdpi.com

Precursor Complex Methods (e.g., Tricarbonyl Precursor)

To achieve more well-defined and stable complexes, precursor-based methods are often employed. The most prominent example is the use of the technetium tricarbonyl precursor, fac-[99mTc(CO)3(H2O)3]+. mdpi.comosti.gov This precursor is attractive due to the inertness of the Tc(I)-CO bonds and the lability of the three water molecules, which can be readily substituted by a variety of chelating ligands. mdpi.comnih.gov

The tricarbonyl precursor is typically synthesized by reducing pertechnetate with sodium borohydride (B1222165) (NaBH4) under a carbon monoxide atmosphere. kjnmt.orgosti.govnih.gov The resulting precursor is then reacted with the nitroimidazole-conjugated chelator to form the final radiopharmaceutical. kjnmt.orgnih.govbenthamdirect.com This method has been successfully applied to label nitroimidazole derivatives containing chelators like IDA and isocyanides. kjnmt.orgmdpi.com

Reaction Conditions and Optimization for Radiochemical Yield and Purity

Optimizing reaction conditions is crucial for achieving high radiochemical yield (RCY) and purity. nih.gov Key parameters that are often adjusted include:

Ligand and Reductant Concentration: The amounts of the chelating ligand and the reducing agent (e.g., SnCl2) need to be carefully controlled. Insufficient reductant can lead to incomplete reduction of pertechnetate, while excessive amounts can sometimes lead to the formation of unwanted byproducts. kjnmt.orgmdpi.comunm.edu

pH: The pH of the reaction mixture significantly influences the labeling efficiency and the stability of the complex. For example, the labeling of HBED-CC derivatives with the tricarbonyl precursor was found to be optimal at a pH of around 5. royalsocietypublishing.org

Temperature and Incubation Time: Many labeling reactions require heating to proceed efficiently. For instance, the labeling of 2-nitroimidazole isocyanide derivatives is often carried out at 100°C for 20-30 minutes. mdpi.comkoreascience.kr Optimization of these parameters is essential to maximize the RCY without causing degradation of the ligand or the complex. royalsocietypublishing.orgnih.gov

Purification: Following the labeling reaction, purification steps, often using High-Performance Liquid Chromatography (HPLC) or solid-phase extraction cartridges (e.g., C18 Sep-Pak), are frequently necessary to remove unreacted pertechnetate, hydrolyzed-reduced technetium, and other impurities, ensuring a high radiochemical purity of the final product. mdpi.comnih.govnih.govbenthamdirect.com

Analytical Characterization of Technetium-99m Nitroimidazole Radiocomplexes

The definitive characterization of technetium-99m (Tc-99m) nitroimidazole complexes is a critical step in the development of these radiopharmaceuticals for hypoxia imaging. Given the minute, non-carrier-added concentrations of the Tc-99m labeled compounds, direct structural analysis is often infeasible. Therefore, a multi-faceted analytical approach is employed, combining chromatographic techniques to assess purity and integrity with comparative studies using stable, macroscopic quantities of surrogate rhenium (Re) complexes. This ensures the identity, purity, and stability of the final radiopharmaceutical product.

Radiochemical Purity Assessment Methodologies (e.g., HPLC, TLC)

The determination of radiochemical purity (RCP) is fundamental to ensure that the radioactivity detected corresponds to the desired this compound complex and not to impurities such as free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) or reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂). nih.gov High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for this assessment. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a powerful tool for separating the labeled complex from potential impurities with high resolution. The system uses a stationary phase (typically a C-18 column) and a mobile phase to separate components of a mixture. mdpi.comresearchgate.net A detector measures the radioactivity eluting from the column over time, generating a chromatogram. The retention time of the main radioactive peak, corresponding to the this compound complex, is compared to standards and reference materials. researchgate.net For instance, in the analysis of a novel [⁹⁹ᵐTc]Tc-tricine-TPPTS-HYNICNM complex, HPLC was used to confirm a high radiochemical purity of over 95%. mdpi.com Similarly, the purity of complexes like [⁹⁹ᵐTc]Tc-L1 was determined using HPLC, often showing RCPs exceeding 90%. mdpi.comnih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, more rapid chromatographic technique often used for routine quality control. researchgate.netnih.gov It involves spotting the radiopharmaceutical onto a stationary phase, such as an ITLC-SG strip, and developing it with a suitable mobile phase. nih.gov Different components migrate at different rates, allowing for the separation of the labeled complex from impurities. For example, a dual TLC system might be used: one solvent system to separate the complex from free [⁹⁹ᵐTc]TcO₄⁻ and another to separate it from colloidal ⁹⁹ᵐTcO₂. nih.gov The distribution of radioactivity on the strip is then measured using a radio-TLC scanner. researchgate.net

Below is a table summarizing typical chromatographic conditions used for the analysis of various Tc-99m radiopharmaceuticals, including nitroimidazole derivatives.

Table 1: Chromatographic Systems for Radiochemical Purity Assessment

| Radiopharmaceutical Type | Method | Stationary Phase | Mobile Phase | Purpose |

|---|---|---|---|---|

| ⁹⁹ᵐTc-Nitroimidazole Derivatives | HPLC | C-18 Analytical Column | Gradient of acetonitrile (B52724) and water | To separate the complex from precursors and impurities. mdpi.com |

| General ⁹⁹ᵐTc Complexes | TLC | ITLC-SG | Acetone | Determines free [⁹⁹ᵐTc]TcO₄⁻ (migrates with solvent front). nih.gov |

| General ⁹⁹ᵐTc Complexes | TLC | ITLC-SG | 0.9% Sodium Chloride | Determines reduced/hydrolyzed ⁹⁹ᵐTc (remains at origin). nih.gov |

| ⁹⁹ᵐTc-MAG3 | HPLC | - | - | Found to be more accurate than SPE and TLC for RCP. nih.gov |

| ⁹⁹ᵐTc-Tetrofosmin | TLC | ITLC-SG | Acetone-Dichloremethane (35:65 v/v) | Quality control to ensure RCP is ≥90%. nih.gov |

Structural Elucidation via Stable Rhenium Analogues

Due to the transient nature and low concentration of Tc-99m, direct structural determination of its complexes is not practical. Technetium and rhenium are in the same group of the periodic table, exhibiting similar coordination chemistry. rsc.orgrsc.org This allows for the synthesis of stable, non-radioactive rhenium analogues that can be produced in sufficient quantities for full spectroscopic characterization. mdpi.com These Re-complexes serve as reliable surrogates for the corresponding Tc-99m structures.

The synthesis of the rhenium analogue typically mirrors the radiolabeling process, using a stable rhenium starting material, such as [Re(CO)₃(H₂O)₃]⁺, in place of the technetium precursor. nih.gov Once synthesized and purified, the rhenium complexes are subjected to a battery of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure and the arrangement of atoms in the ligand after coordination to the metal core. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) confirm the molecular weight of the complex, verifying its composition. nih.govrsc.org

Infrared (IR) Spectroscopy: IR analysis can identify the coordination of specific functional groups to the metal center. nih.gov

X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the rhenium complex. rsc.org

By confirming the structure of the rhenium analogue, researchers can confidently infer the structure of the Tc-99m radiocomplex. mdpi.com For example, the structure of a series of novel Tc-99m-labeled 2-nitroimidazole derivatives was confirmed by synthesizing and characterizing the corresponding rhenium analogues, which were identified by ¹H-NMR and MS. nih.gov

Table 2: Comparison of Technetium-99m and Rhenium Complexes in Radiopharmaceutical Development

| Feature | Technetium-99m Complex | Rhenium Complex (Analogue) |

|---|---|---|

| Isotope | ⁹⁹ᵐTc (Radioactive) | Stable isotopes of Re |

| Concentration | Tracer level (nanomolar) | Macroscopic (millimolar) |

| Purpose | Diagnostic Imaging Agent | Structural Surrogate |

| Primary Analysis | Radio-HPLC, Radio-TLC | NMR, Mass Spectrometry, IR, X-ray Crystallography. rsc.orgnih.gov |

| Outcome | Radiochemical Purity, In vivo biodistribution | Definitive Structural Elucidation. mdpi.comnih.gov |

Spectroscopic and Chromatographic Validation of Radioconjugate Integrity

The final validation of the this compound radioconjugate's integrity involves a comparative analysis that links the tracer-level radioactive product to its fully characterized rhenium analogue. This is primarily achieved through co-injection analysis using HPLC. mdpi.com

In this method, the purified, non-radioactive rhenium complex is injected into the HPLC system, and its retention time is recorded using a UV detector. Subsequently, the synthesized Tc-99m complex is injected, and its retention time is measured with a radioactivity detector. Finally, a sample containing both the rhenium analogue and the Tc-99m complex is co-injected. mdpi.com

If the Tc-99m complex and the rhenium analogue are structurally identical, they will exhibit the same chromatographic behavior, resulting in the co-elution of the radioactive peak (from the Tc-99m complex) and the UV absorbance peak (from the Re complex). nih.govmdpi.com This provides strong evidence that the structure elucidated for the rhenium compound is a valid representation of the Tc-99m radiopharmaceutical. mdpi.com This comparative HPLC analysis is a cornerstone of the validation process for new Tc-99m radiopharmaceuticals. nih.gov

Furthermore, the stability of the radioconjugate is assessed by analyzing samples over time or after incubation in saline or serum. mdpi.com The persistence of a single, sharp radioactive peak at the expected retention time in HPLC analysis confirms the in vitro stability and integrity of the this compound complex. nih.gov

Molecular Mechanisms of Hypoxia Selective Bioreduction and Accumulation of Technetium 99m Nitroimidazole

Biochemical Pathways of Nitroimidazole Bioreduction in Hypoxic Cellular Environments

The journey of a Tc-99m nitroimidazole molecule from a freely diffusible agent to a trapped marker within a hypoxic cell involves a multi-step enzymatic reduction pathway. This process is initiated by intracellular enzymes that are capable of reducing the nitro group (-NO₂) of the nitroimidazole ring.

The critical first step in the hypoxia-selective trapping of nitroimidazoles is a one-electron reduction of the nitro group. mdpi.com This reaction is catalyzed by a family of enzymes known as nitroreductases. nih.govresearchgate.netabertay.ac.uk These enzymes, which include flavin-containing proteins, are involved in various cellular metabolic processes. nih.gov In the context of this compound, these enzymes transfer a single electron to the electron-affinic nitro group, converting it into a nitro radical anion. openmedscience.commdpi.com This initial reduction is a pivotal event that dictates the subsequent fate of the molecule. The process is not exclusive to a single enzyme; various reductases within the cell can participate in this activation. nih.gov

Following the initial one-electron reduction, a highly reactive nitro radical anion is formed. openmedscience.comnih.gov The fate of this radical is critically dependent on the local oxygen concentration. In normoxic (well-oxygenated) cells, molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the radical anion back to its original nitroimidazole form. nih.govnih.gov This futile cycle of reduction and re-oxidation prevents significant net reduction of the compound, allowing it to diffuse freely out of normoxic cells. mdpi.comnih.gov

Conversely, under hypoxic conditions where oxygen is scarce, the nitro radical anion persists long enough to undergo further reduction steps. openmedscience.comnih.gov This leads to the formation of a cascade of highly reactive intermediates, including nitrosoimidazoles and hydroxylamines. openmedscience.comnih.govplos.org These reactive species are capable of forming covalent bonds with nucleophilic cellular macromolecules, such as proteins and potentially DNA. openmedscience.comnih.govnih.gov This covalent binding effectively traps the Tc-99m labeled molecule within the hypoxic cell, leading to its progressive accumulation. openmedscience.commdpi.com The binding is considered essentially irreversible, ensuring prolonged retention of the tracer. nih.govahajournals.org

Oxygen Dependency of Technetium-99m Nitroimidazole Retention

The selective retention of this compound is fundamentally governed by the partial pressure of oxygen (pO₂) within the tissue. The stark difference in the metabolic fate of the tracer in normoxic versus hypoxic environments is the basis for its diagnostic utility.

There is a direct and inverse correlation between tissue oxygen tension and the accumulation of this compound. nih.govahajournals.org As oxygen levels decrease, the retention of the tracer increases significantly. Research using perfused rat hearts demonstrated that tissue retention of a this compound compound (BMS-181321) varied from 0.61% in normoxic conditions to 5.94% in severely hypoxic conditions. nih.govahajournals.org The relationship between tracer uptake and oxygen level is sigmoidal, indicating that a threshold level of hypoxia must be reached before significant trapping occurs. nih.govahajournals.org One study identified this threshold to be below a perfusate oxygen level of 60%. ahajournals.org

| Condition | Perfusate Oxygen Level | Tissue Retention of this compound (%) | Binding Rate (mL of perfusate/min-g dry wt) |

|---|---|---|---|

| Normoxic | 100% | 0.61 ± 0.14 | ~0.28 (Calculated) |

| Hypoxic | 40% | - | ~0.97 (Calculated) |

| Severe Hypoxia | 25% | - | 1.94 ± 0.38 |

| Most Severe Hypoxia | - | 5.94 ± 1.16 | - |

Table 1. Correlation of Perfusate Oxygen Level with Tissue Retention and Binding Rate of this compound (BMS-181321) in Perfused Rat Hearts. Data indicates that the binding rate at 25% oxygen is approximately sevenfold higher than at 100%. nih.gov

The efficiency and selectivity of a nitroimidazole-based hypoxia agent are strongly influenced by its single-electron reduction potential (SERP). mdpi.commdpi.com This value represents the tendency of the nitro group to accept an electron. A more positive SERP indicates a higher electron affinity, meaning the compound is more easily reduced. nih.gov

2-nitroimidazoles are generally considered superior for hypoxia imaging compared to 4-nitroimidazole (B12731) and 5-nitroimidazole isomers because they possess a more positive SERP. nih.govmdpi.com This higher electron affinity makes them better substrates for cellular nitroreductases, leading to more efficient trapping under hypoxic conditions. The reduction potential of oxygen (approx. -0.15 V) is significantly higher than that of nitroaryl compounds, which forms the basis for the oxygen-dependent futile cycling observed in normoxic tissue. nih.gov

| Nitroimidazole Isomer | Single-Electron Reduction Potential (E¹₇ vs NHE, pH 7) |

|---|---|

| 2-Nitroimidazole (B3424786) (generic) | -389 mV |

| 4-Nitroimidazole | -527 mV or less |

| 5-Nitroimidazole (generic) | -486 mV |

Table 2. Comparative Single-Electron Reduction Potentials (SERP) of Nitroimidazole Isomers. The more positive potential of 2-nitroimidazoles contributes to their greater efficiency as hypoxia markers. nih.govrsc.org

Comparative Analysis with Established Hypoxia Probes (e.g., F-18 Fluoromisonidazole)

The performance and utility of this compound complexes are often benchmarked against established hypoxia imaging agents, most notably F-18 Fluoromisonidazole ([18F]FMISO), which is considered the gold standard for positron emission tomography (PET) imaging of hypoxia. mdpi.comnih.gov

Mechanistic Similarities and Differences in Hypoxia Targeting

Similarities: Both Tc-99m nitroimidazoles and [18F]FMISO operate on the identical fundamental principle of hypoxia-selective bioreductive trapping. nih.gove-century.us As 2-nitroimidazole derivatives, they are small, relatively lipophilic molecules that can passively diffuse across cell membranes into both normoxic and hypoxic cells. nih.gov The core mechanism of action—reversible single-electron reduction in normoxic tissue and irreversible multi-electron reduction and covalent binding to macromolecules in hypoxic tissue—is the same for both classes of probes. e-century.us

Differences: The primary distinctions arise from the radioisotope used and the necessary structural modifications to accommodate it.

Radionuclide and Imaging Modality: Tc-99m is a gamma emitter (140 keV) detected by SPECT cameras, which are widely available in clinical settings. nih.govresearchgate.net In contrast, F-18 is a positron emitter (511 keV annihilation photons) requiring a PET scanner and, typically, an on-site cyclotron for production, which can be more costly and less accessible. researchgate.net

Comparative Bioreduction and Trapping Efficiencies

Direct, head-to-head comparisons of the trapping efficiencies of Tc-99m nitroimidazoles and [18F]FMISO are complex due to the different imaging modalities and variations in experimental models. However, analysis of published data on tumor uptake and target-to-non-target ratios provides a basis for comparison.

[18F]FMISO has been extensively validated and generally shows good tumor uptake in hypoxic regions. Studies in lung cancer patients reported a mean maximum standardized uptake value (SUVmax) of 2.56 and a tumor-to-blood (T/B) ratio of 1.98. nih.gov In preclinical breast cancer models, [18F]FMISO demonstrated tumor-to-muscle (T/M) ratios of approximately 3.2 to 3.3. nih.gov

The development of various this compound derivatives has aimed to match or exceed these performance metrics. Research has shown promising results with newer generation compounds. For instance, a novel Tc-99m labeled 2-nitroimidazole derivative, [99mTc]Tc-L1, exhibited a T/M ratio of 4.68 and a T/B ratio of 3.81 at 2 hours post-injection in a mouse tumor model. nih.gov Another compound, a Tc-99m-5-nitroimidazole derivative, also showed favorable uptake ratios. nih.gov

The following tables summarize representative research findings for different hypoxia probes, illustrating the comparative performance in terms of tumor-to-background ratios.

| Compound | Tumor Model | Ratio Type | Ratio Value (mean ± SD) | Time Post-Injection | Reference |

|---|---|---|---|---|---|

| [18F]FMISO | Lung Cancer (Human) | Tumor/Blood | 1.98 ± 0.54 | - | nih.gov |

| [18F]FETNIM | Lung Cancer (Human) | Tumor/Blood | 1.42 ± 0.33 | - | nih.gov |

| [18F]FMISO | MCF-7 Breast Cancer (Mouse) | Tumor/Muscle | 3.24 ± 0.30 | 3 h | nih.gov |

| [18F]FAZA | MCF-7 Breast Cancer (Mouse) | Tumor/Muscle | 2.92 ± 0.74 | 3 h | nih.gov |

| [18F]FMISO | NSCLC (Human) | SUVmax | 3.0 ± 1.4 | - | mdpi.com |

| [18F]FAZA | NSCLC (Human) | SUVmax | 2.2 ± 0.7 | - | mdpi.com |

| Compound | Tumor Model | Ratio Type | Ratio Value (mean ± SD) | Time Post-Injection | Reference |

|---|---|---|---|---|---|

| [99mTc]Tc-L1 | S180 Sarcoma (Mouse) | Tumor/Muscle | 4.68 ± 0.44 | 2 h | nih.gov |

| [99mTc]Tc-L1 | S180 Sarcoma (Mouse) | Tumor/Blood | 3.81 ± 0.46 | 2 h | nih.gov |

| 99mTc-5-ntm-asp | A549 Lung Cancer (Mouse) | Tumor/Muscle | 3.51 ± 0.22 | 4 h | nih.gov |

| 99mTc-5-ntm-asp | A549 Lung Cancer (Mouse) | Tumor/Blood | 2.86 ± 0.17 | 4 h | nih.gov |

| 99mTc-BMS181321 | S180 Sarcoma (Mouse) | Anoxic/Normoxic Uptake | 13.6 ± 1.2 | 4 h | nih.gov |

| (99m)Tc-bis-2-nitroimidazole | S180 Sarcoma (Mouse) | Anoxic/Normoxic Uptake | 32.8 ± 0.5 | 4 h | nih.gov |

These data indicate that while [18F]FMISO remains a critical tool for hypoxia imaging with PET, ongoing research into Tc-99m labeled nitroimidazoles has yielded compounds with competitive, and in some cases superior, tumor-to-background ratios, highlighting their potential as valuable and more widely accessible agents for SPECT imaging of tumor hypoxia.

Preclinical Research Methodologies and Evaluation of Technetium 99m Nitroimidazole

In Vitro Cellular Research Paradigms

In vitro studies form the foundational step in the evaluation of Tc-99m nitroimidazole complexes. These experiments, conducted in controlled laboratory settings using cell cultures, provide initial insights into the compound's behavior at a cellular level, its hypoxia selectivity, and its stability.

A primary in vitro assay involves measuring the uptake of the this compound compound in cancer cells under both hypoxic (oxygen-deficient) and aerobic (normal oxygen) conditions. This is often performed using various tumor cell lines. For instance, studies have utilized Chinese hamster ovary (CHO) cells, S180 sarcoma cells, and A549 human lung cancer cells to assess cellular uptake. mdpi.comnih.govscispace.comnih.gov

In a typical experiment, cells are incubated with the radiolabeled compound for varying durations. Subsequently, the amount of radioactivity accumulated within the cells is measured. Research has shown that under aerobic conditions, the uptake of some this compound derivatives, such as BMS181321 in CHO cells, tends to equilibrate quickly. nih.govsnmjournals.org In contrast, under hypoxic conditions, a continuous and linear increase in tracer accumulation is observed over time. nih.govsnmjournals.org For example, in S180 cells, several novel Tc-99m-HYNIC-nitroimidazole complexes demonstrated significantly higher uptake under hypoxic conditions at all-time points compared to aerobic conditions. mdpi.com Similarly, studies with A549 cells have shown a steady increase in the uptake of certain Tc-99m-nitroimidazole complexes under hypoxic conditions over time, while the uptake under normoxic conditions remained relatively stable. nih.govscispace.com

The oxygen concentration plays a crucial role in this differential uptake. Studies on BMS181321 demonstrated that low oxygen levels of approximately 40 ppm were sufficient to inhibit the maximal accumulation rate by 50%, highlighting the sensitivity of the uptake mechanism to the oxygen environment. nih.govsnmjournals.org

The hypoxia selectivity ratio (HSR), also referred to as the hypoxia-specific factor (HSF), is a critical parameter derived from in vitro uptake studies. It is calculated as the ratio of cellular uptake under hypoxic conditions to that under aerobic conditions. A higher HSR indicates a greater specificity of the compound for hypoxic cells.

This ratio has been determined for various this compound compounds in a range of cell lines, providing a comparative measure of their potential as hypoxia imaging agents. For example, in vitro studies with KHT sarcoma cells revealed a 3.57-fold increase in HSF for one complex. openmedscience.com Another study using CHO cells found that accumulation of BMS181321 in hypoxic cells was approximately 9.4 times higher than in aerobic cells after a 5-minute incubation. snmjournals.org In S180 cells, novel Tc-99m-HYNIC-nitroimidazole complexes exhibited good hypoxia selectivity. mdpi.com Furthermore, in A549 cells, the hypoxic to normoxic uptake ratio for one compound was found to be 3.25, while another registered a ratio of 4.47. nih.gov

The table below summarizes the hypoxia selectivity ratios of different this compound compounds in various cell lines as reported in preclinical studies.

Table 1: Hypoxia Selectivity Ratios of this compound Compounds in Various Cell Lines

| Cell Line | Compound | Hypoxia Selectivity Ratio (Hypoxic/Aerobic Uptake) | Reference |

|---|---|---|---|

| KHT Sarcoma | Complex 22 | 3.57 | openmedscience.com |

| CHO | BMS181321 | 9.4 | snmjournals.org |

| A549 | 99mTc-5-ntm-asp | 3.25 | nih.gov |

| A549 | 99mTc-2-ntm-IDA | 4.47 | nih.gov |

| EMT-6 | 99mTc-PnAO-NI-glucuronides | Confirmed hypoxia avidity | openmedscience.com |

| Rat Mammary Tumor | 99mTc-cyclam-2NI | Increasing cell uptake up to 4 h | openmedscience.com |

For a radiopharmaceutical to be effective in vivo, it must remain stable in biological fluids. Therefore, the radiochemical stability of this compound complexes is assessed in simulated biological matrices, such as saline and serum. mdpi.com

These studies typically involve incubating the radiolabeled compound in the chosen matrix at physiological temperature (37°C) for several hours. At various time points, the radiochemical purity is analyzed, often using techniques like high-performance liquid chromatography (HPLC). For instance, several novel Tc-99m-HYNIC-nitroimidazole complexes demonstrated good stability, with radiochemical purities remaining above 90% after 6 hours of incubation in both saline at room temperature and mouse serum at 37°C. mdpi.com Similarly, another study reported high stability of their this compound complexes in both phosphate-buffered saline (PBS) and human plasma for at least 4 hours. nih.govscispace.com The stability of BMS181321 was also confirmed, with its decomposition half-time in solution being between 16 and 24 hours. snmjournals.org

In Vivo Animal Model Investigations

Following promising in vitro results, preclinical evaluation progresses to in vivo studies using animal models. These investigations are essential to understand the compound's pharmacokinetic profile and its biodistribution in a living organism, particularly in disease-specific models.

Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion of the this compound compound over time. These studies are typically conducted in healthy experimental animals, such as mice or rats.

After intravenous injection, blood and various organs are collected at different time points, and the radioactivity is measured. This data reveals how quickly the compound is cleared from the blood and other non-target tissues. For instance, after intravenous injection in mice, BMS181321 was found to distribute rapidly throughout the body and was predominantly cleared through the hepatobiliary system. nih.govsnmjournals.org Blood levels of radioactivity cleared quickly, plateauing at about 4% of the total dose from 2 to 24 hours post-injection. nih.govsnmjournals.org Another compound, BRU59-21, also showed efficient distribution in various organs and tissues with significant washout over time. openmedscience.com The rapid clearance from blood and muscle is a desirable characteristic as it leads to better tumor-to-background ratios for imaging. openmedscience.com

Biodistribution studies are performed in animal models of specific diseases, most commonly in tumor-bearing mice or rats, to assess the compound's ability to accumulate in hypoxic tissues. These studies provide crucial information on tumor uptake and tumor-to-background ratios.

In these experiments, animals with induced tumors are injected with the this compound compound. At various time points, the animals are euthanized, and the radioactivity is measured in the tumor and various organs and tissues (e.g., blood, muscle, liver, kidneys). The results are often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Several studies have demonstrated the preferential accumulation of this compound compounds in tumors. For example, in mice bearing S180 tumors, a novel Tc-99m-HYNIC-nitroimidazole complex showed higher tumor uptake (1.05 ± 0.27% IA/g at 2 hours post-injection) and favorable tumor-to-liver (1.95) and tumor-to-muscle (5.05) ratios. mdpi.com In another study with S180 tumor-bearing mice, one compound exhibited a tumor-to-blood ratio of 1.88 and a tumor-to-muscle ratio of 8.60 at 4 hours post-injection. openmedscience.com For BMS181321, absolute uptake in tumors was highest at 10 minutes post-injection, with tumor-to-muscle activity ratios increasing and plateauing at values of 3.5-4.0 between 4 and 8 hours. nih.govsnmjournals.org

The table below presents biodistribution data for a this compound compound in S180 tumor-bearing mice, showcasing the uptake in various organs over time.

Table 2: Biodistribution of [99mTc]Tc-tricine-TPPTS-HYNICNM in S180 Tumor-Bearing Mice (% IA/g ± s, n=5)

| Organ | 30 min | 120 min | 240 min |

|---|---|---|---|

| Blood | 2.04 ± 0.22 | 0.73 ± 0.14 | 0.41 ± 0.09 |

| Heart | 1.15 ± 0.25 | 0.35 ± 0.08 | 0.17 ± 0.04 |

| Liver | 1.36 ± 0.31 | 0.54 ± 0.12 | 0.28 ± 0.07 |

| Spleen | 0.58 ± 0.13 | 0.21 ± 0.05 | 0.11 ± 0.03 |

| Lung | 1.48 ± 0.33 | 0.45 ± 0.10 | 0.22 ± 0.05 |

| Kidney | 15.21 ± 3.49 | 4.89 ± 1.12 | 2.15 ± 0.50 |

| Stomach | 0.42 ± 0.10 | 0.15 ± 0.04 | 0.08 ± 0.02 |

| Intestine | 1.89 ± 0.43 | 0.68 ± 0.16 | 0.35 ± 0.08 |

| Muscle | 0.45 ± 0.10 | 0.21 ± 0.05 | 0.11 ± 0.03 |

| Tumor | 1.21 ± 0.28 | 1.05 ± 0.27 | 0.89 ± 0.23 |

Data adapted from a study on a novel Tc-99m-HYNIC-nitroimidazole derivative. mdpi.com

In addition to tumor models, this compound compounds have also been evaluated in swine models of myocardial ischemia. In a study using a swine model of demand ischemia, a this compound compound (BMS-194796) was shown to be retained in ischemic myocardial tissue. snmjournals.orgnih.gov All nine ischemic animals in the study showed focal uptake of the tracer in the at-risk region on ex vivo imaging. snmjournals.orgnih.gov Another study in a swine model of occlusion and reperfusion also documented focal uptake of a this compound compound (BRU-59-21) in the ischemic region. snmjournals.org These studies highlight the potential of these agents for imaging hypoxia in cardiovascular diseases.

Quantitative Assessment of Tissue-to-Non-target Ratios

A crucial step in the preclinical evaluation of a potential tumor imaging agent is the quantitative assessment of its distribution in the body, specifically the ratio of its concentration in the tumor to that in non-target tissues. High tumor-to-non-target ratios are desirable as they indicate specific accumulation in the tumor, leading to clearer images and better diagnostic accuracy. The most commonly evaluated ratios are tumor-to-blood (T/B), tumor-to-muscle (T/M), and tumor-to-liver (T/L).

Biodistribution studies are typically performed in tumor-bearing animal models, such as mice or rats with xenografted human tumors or syngeneic tumors. Following intravenous injection of the this compound compound, animals are euthanized at various time points, and tissues of interest are excised, weighed, and their radioactivity is measured. The data is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Several studies have reported on the tissue-to-non-target ratios of different this compound derivatives. For instance, a study evaluating five novel Tc-99m labeled 2-nitroimidazole (B3424786) derivatives ([⁹⁹mTc]Tc-L1 to [⁹⁹mTc]Tc-L5) in S180 tumor-bearing mice found that the linker between the nitroimidazole moiety and the Tc-99m chelator significantly influences the biodistribution. mdpi.com The derivative [⁹⁹mTc]Tc-L1, which contains a polyethylene (B3416737) glycol (PEG) chain, demonstrated the highest tumor-to-muscle (4.68 ± 0.44) and tumor-to-blood (3.81 ± 0.46) ratios at 2 hours post-injection due to its rapid clearance from non-target organs. mdpi.comnih.gov In another study, [⁹⁹mTc]Tc-tricine-TPPTS-HYNICNM showed a tumor/muscle ratio of 5.05 and a tumor/liver ratio of 1.95 at 2 hours post-injection. mdpi.com

The lipophilicity of the compound also plays a significant role. More hydrophilic compounds tend to be cleared more rapidly from the blood, potentially leading to higher tumor-to-blood ratios. nih.gov For example, [⁹⁹mTc]Tc-5-ntm-asp exhibited a favorable tumor uptake and a lower blood uptake 30 minutes post-injection, resulting in a significantly higher tumor-to-blood ratio compared to other tested compounds. nih.gov

The choice of the chelator for Tc-99m is also a key factor. Studies with Tc-99m-N4-NIM, which uses a cyclam-based chelator, have shown increasing tumor-to-blood and tumor-to-muscle ratios over time, with planar imaging clearly visualizing the tumors. nih.gov

Table 1: Tumor-to-Non-Target Ratios of Various this compound Derivatives in Preclinical Models

| Compound | Animal Model | Time Post-Injection | Tumor/Blood Ratio | Tumor/Muscle Ratio | Tumor/Liver Ratio | Source |

|---|---|---|---|---|---|---|

| [⁹⁹mTc]Tc-L1 | S180 Tumor-bearing Mice | 2 h | 3.81 ± 0.46 | 4.68 ± 0.44 | - | mdpi.comnih.gov |

| [⁹⁹mTc]Tc-L4 | S180 Tumor-bearing Mice | 2 h | - | 4.15 ± 0.54 | - | mdpi.com |

| [⁹⁹mTc]Tc-tricine-TPPTS-HYNICNM | S180 Tumor-bearing Mice | 2 h | 1.44 | 5.05 | 1.95 | mdpi.com |

| ⁹⁹mTc-N4-NIM | Mammary Tumor-bearing Rats | 2 h | 1.01 | 5.69 | - | openmedscience.com |

| BMS181321 | Murine Solid Tumors in C3H Mice | 4-8 h | - | 3.5-4.0 | - | nih.gov |

| [⁹⁹mTc]Tc-MAG3-2-nitroimidazole | - | 4 h | - | 3.7 | - | koreascience.kr |

Molecular Imaging Modalities in Preclinical Studies

Molecular imaging techniques are indispensable for the in vivo evaluation of this compound compounds. The primary modalities used in preclinical settings are Single-Photon Emission Computed Tomography (SPECT), planar imaging, and autoradiography.

SPECT is a three-dimensional imaging technique that provides tomographic images of the distribution of the radiotracer in the body. SPECT/CT, which combines the functional information from SPECT with the anatomical detail from computed tomography (CT), is particularly powerful for localizing tracer uptake within the tumor and surrounding tissues. mdpi.com Preclinical SPECT imaging studies have successfully demonstrated the visualization of tumors with various this compound derivatives. For example, SPECT/CT imaging of [⁹⁹mTc]Tc-L1 in tumor-bearing mice showed observable tumor uptake, which was consistent with biodistribution data. mdpi.com However, high uptake in the liver and kidneys was also noted, which could interfere with the imaging of abdominal tumors. mdpi.com

Planar imaging , a two-dimensional imaging technique, is often used for initial screening and to provide a general overview of the radiotracer's biodistribution over time. nih.gov It is a simpler and faster method compared to SPECT. Planar imaging studies have confirmed that tumors can be clearly visualized with agents like ⁹⁹mTc-N4-NIM in both rat and rabbit models. nih.govsnmjournals.org

Autoradiography provides high-resolution images of the distribution of radioactivity within excised tissue sections. This technique allows for a detailed, microscopic examination of tracer accumulation within the tumor microenvironment. Dual-tracer autoradiography can be employed to compare the distribution of a this compound with another tracer, for example, one that measures blood flow, to understand the relationship between hypoxia and perfusion. nih.gov Autoradiography has been used to confirm that the uptake of Tc-99m nitroimidazoles co-localizes with hypoxic regions within the tumor. researchgate.netmdpi.com

Correlative Studies with Exogenous Hypoxia Markers

To validate that the uptake of a this compound derivative is indeed specific to hypoxic regions, correlative studies are performed using established exogenous hypoxia markers. The most widely used of these is pimonidazole (B1677889) (Hypoxyprobe-1). medchemexpress.com Pimonidazole is a 2-nitroimidazole compound that, like the Tc-99m labeled agents, is reductively activated and forms covalent adducts with macromolecules in hypoxic cells (typically at oxygen levels below 1.3%). plos.orgmedchemexpress.com These adducts can then be detected in tissue sections using immunohistochemistry (IHC) with a specific monoclonal antibody. medchemexpress.com

In these correlative studies, tumor-bearing animals are administered both the this compound and pimonidazole. After a set time, the tumor is excised, and adjacent sections are analyzed by autoradiography for Tc-99m distribution and by IHC for pimonidazole binding. A strong spatial correlation between the areas of high radioactivity on the autoradiograph and the pimonidazole-positive regions on the IHC slide provides strong evidence that the Tc-99m tracer is a valid marker of tumor hypoxia. nih.gov

Several studies have shown a good correlation between the uptake of various radiolabeled nitroimidazoles and pimonidazole staining in preclinical models. nih.govamegroups.org For instance, a study assessing [⁹⁹mTc]BRU59-21 in patients with head and neck cancer found that the uptake and retention of the tracer seemed to be indicative of tumor hypoxia as confirmed by pimonidazole staining. nih.gov Although this was a clinical study, the methodology is directly applicable to preclinical validation. The principle relies on the similar mechanism of action of both compounds as 2-nitroimidazole derivatives. amegroups.org

Direct Measurement of Microenvironmental Oxygen Tension in Animal Models

While exogenous markers like pimonidazole provide a reliable qualitative and semi-quantitative assessment of hypoxia, the most direct validation of a hypoxia imaging agent involves the direct measurement of oxygen tension (pO₂) in the tumor microenvironment. This is often accomplished using oxygen-sensitive electrodes or fiber-optic probes. nih.gov

This technique provides a quantitative measure of the oxygen concentration at specific points within the tumor tissue. scholaris.ca In a study evaluating ⁹⁹mTc-N4-NIM in a breast-tumor-bearing rat model, an oxygen probe was used to directly measure the oxygen tension in both tumor and normal muscle tissue. The results showed that the oxygen tension in the tumor tissue was significantly lower (6–10 mmHg) compared to that in the normal muscle tissue (40–50 mmHg). nih.gov This direct evidence of a hypoxic tumor microenvironment was then correlated with the imaging findings, which showed clear visualization of the tumor with ⁹⁹mTc-N4-NIM. nih.gov

Studies with other nitroimidazoles have also demonstrated a steep increase in tracer accumulation as the tissue pO₂ drops below a certain threshold, often around 10 mmHg. ahajournals.org This direct correlation between low oxygen tension and high tracer uptake is the definitive proof of the agent's utility as a hypoxia-specific imaging probe.

Structure Activity Relationships and Radiopharmaceutical Optimization of Technetium 99m Nitroimidazole

Impact of Chelator and Linker Design on Biological Performance

Influence of Ligand Architecture on In Vitro Cellular Uptake and Selectivity

The architecture of the chelating ligand plays a fundamental role in the in vitro performance of Tc-99m nitroimidazole complexes. Different chelator frameworks impart distinct properties to the resulting radiotracer, which in turn affects its interaction with cells. For instance, a novel amine-dioxime chelator has been developed that demonstrates versatility in altering lipophilicity. nih.gov In a comparative study, 2-nitroimidazole (B3424786) derivatives incorporating this amine-dioxime chelator consistently showed selective accumulation in hypoxic cells in vitro. nih.gov

The choice of the tridentate ligand in [⁹⁹ᵐTc]Tc(CO)₃ complexes also significantly impacts their behavior. A study comparing iminodiacetic acid (IDA), diethylenetriamine (DETA), and aminoethylglycine (AEG) as chelators revealed that the nature of the chelator is a key tool for manipulating the biological properties of the tracer. mdpi.com While all resulting complexes showed some level of hypoxic selectivity, the specific ligand architecture influenced the degree of uptake and retention. For example, isocyanide-containing 2-nitroimidazole derivatives, when complexed with technetium-99m, consistently demonstrate higher uptake in hypoxic cells compared to aerobic cells, underscoring the intrinsic hypoxia-selective nature of the nitroimidazole core across different chelating systems. nih.govmdpi.com

The following table summarizes the in vitro hypoxia selectivity of various this compound complexes with different chelator systems.

| Complex Type | Chelator/Ligand System | In Vitro Hypoxia Selectivity |

| Amine-Dioxime Complex | Amine-Dioxime | Selective accumulation in hypoxic cells nih.gov |

| Isocyanide Complex | Isocyanide-based | Higher uptake in hypoxic cells vs. aerobic cells nih.govmdpi.com |

| Tricarbonyl Complex | Iminodiacetic acid (IDA) | Hypoxic selectivity observed mdpi.com |

| Tricarbonyl Complex | Diethylenetriamine (DETA) | Hypoxic selectivity observed mdpi.com |

| Tricarbonyl Complex | Aminoethylglycine (AEG) | Hypoxic selectivity observed mdpi.com |

Effects of Linker Chain Length and Composition on In Vivo Biodistribution and Clearance Kinetics

The linker connecting the chelator and the nitroimidazole core is a critical determinant of the in vivo biodistribution and clearance profile of the radiotracer. The length and chemical nature of this linker can be strategically modified to fine-tune the pharmacokinetic properties.

The introduction of polyethylene (B3416737) glycol (PEG) chains as linkers has been shown to effectively reduce lipophilicity. nih.gov This modification leads to decreased uptake in non-target organs such as the liver, intestine, and blood, and accelerates clearance from these tissues. nih.gov However, this enhanced clearance can also extend to the tumor, potentially reducing retention of the tracer in the target tissue. nih.gov Despite this, the rapid clearance from non-target organs can result in higher tumor-to-muscle and tumor-to-blood ratios, which is advantageous for imaging. nih.gov

In a comparative study of five ⁹⁹ᵐTc-labeled 2-nitroimidazole derivatives with different linkers, the compound with a PEG chain ([⁹⁹ᵐTc]Tc-L1) exhibited the highest tumor-to-muscle and tumor-to-blood ratios. nih.gov In contrast, a complex with a seven-carbon chain linker ([⁹⁹ᵐTc]Tc-L2) showed the highest tumor uptake but also significant retention in the liver and kidneys. mdpi.com Complexes containing phenyl rings in the linker demonstrated that uptake in the liver and spleen increased as the number of carbon atoms in the linker decreased. nih.gov

The following table presents a comparison of the in vivo performance of this compound complexes with different linker compositions.

| Complex | Linker Type | Key Biodistribution Characteristics | Tumor-to-Muscle Ratio (at 2h) | Tumor-to-Blood Ratio (at 2h) |

| [⁹⁹ᵐTc]Tc-L1 | Polyethylene Glycol (PEG) | Reduced liver, intestine, and blood uptake; accelerated clearance. nih.gov | 4.68 ± 0.44 nih.gov | 3.81 ± 0.46 nih.gov |

| [⁹⁹ᵐTc]Tc-L2 | Carbon Chain (n=7) | Highest tumor uptake; high liver and kidney retention. mdpi.com | - | - |

| [⁹⁹ᵐTc]Tc-L4 | Phenyl Ring with Linker | Highest tumor uptake and tumor/muscle ratio among phenyl-containing linkers. nih.gov | 4.15 ± 0.54 nih.gov | - |

Modulation of Physicochemical Properties for Enhanced Targeting

Optimization of Hydrophilicity/Lipophilicity Balance for Improved Tracer Kinetics

The lipophilicity of a radiotracer significantly influences its biodistribution and clearance pathways. Generally, highly lipophilic compounds tend to exhibit greater hepatobiliary clearance and slower blood clearance, which can be disadvantageous for imaging abdominal tumors. Conversely, more hydrophilic tracers are typically cleared more rapidly through the renal system.

The introduction of PEG chains into the linker is a well-established strategy to increase hydrophilicity (reduce lipophilicity). nih.gov This modification has been shown to decrease uptake in the liver and blood, leading to improved tumor-to-background ratios. nih.gov Similarly, the use of certain co-ligands in HYNIC-based Tc-99m nitroimidazoles can modulate hydrophilicity. For instance, a complex with tricine (B1662993) and TPPTS as co-ligands ([⁹⁹ᵐTc]Tc-tricine-TPPTS-HYNICNM) was found to be highly hydrophilic, which correlated with rapid clearance from the liver, blood, and muscle, and a high tumor-to-liver ratio. mdpi.com

The following table displays the partition coefficients (Log D or Log P), a measure of lipophilicity, for several this compound complexes and their corresponding impact on biodistribution.

| Complex | Linker/Co-ligand | Log D / Log P | Impact on Biodistribution |

| [⁹⁹ᵐTc]Tc-L1 | PEG chain | Lower Log D (more hydrophilic) | Reduced liver, intestine, and blood uptake. nih.gov |

| [⁹⁹ᵐTc]Tc-L2, L3, L4, L5 | Carbon chain/Phenyl rings | Higher Log D (more lipophilic) | Higher uptake in non-target organs like liver and spleen. nih.govmdpi.com |

| [⁹⁹ᵐTc]Tc-tricine-TPPTS-HYNICNM | Tricine/TPPTS | -3.02 ± 0.08 | Rapid clearance from liver, blood, and muscle. mdpi.com |

Effects of Charge on Biodistribution Patterns

The following table illustrates the relationship between the chelator, the resulting charge of the this compound complex, and its effect on blood clearance.

| Chelator | Overall Charge of Complex | Effect on Blood Clearance |

| Iminodiacetic acid (IDA) | Negative | Slower clearance mdpi.com |

| Diethylenetriamine (DETA) | Positive | Faster clearance mdpi.com |

| Aminoethylglycine (AEG) | Neutral | Faster clearance mdpi.com |

Engineering for Improved Tracer Clearance and Target Retention

A primary goal in the optimization of this compound radiopharmaceuticals is to engineer molecules that exhibit rapid clearance from non-target tissues while maintaining high retention in hypoxic tumor cells. This enhances the tumor-to-background signal, leading to clearer and more accurate diagnostic images.

One effective strategy to improve clearance is the incorporation of hydrophilic moieties into the molecular structure. As previously discussed, the use of PEG linkers is a prime example of this approach, leading to reduced retention in the blood and abdominal organs. nih.gov Another strategy involves the introduction of an ether linkage within the linker, which has been shown to improve clearance from the liver. mdpi.com

The choice of co-ligands in HYNIC-based systems also provides a powerful tool for engineering improved clearance. In a study of three ⁹⁹ᵐTc-HYNIC-nitroimidazole complexes, the use of tricine and TPPTS as co-ligands resulted in a tracer with higher tumor uptake and more rapid clearance from the liver, blood, and muscle compared to other co-ligand combinations. mdpi.com This led to significantly better tumor-to-non-target ratios. mdpi.com

Ultimately, the optimal design of a this compound tracer involves a careful balance of these structural modifications to achieve a pharmacokinetic profile that is ideally suited for clinical imaging of hypoxia.

Table of Mentioned Compound Names

| Abbreviation/Name | Full Name |

| Tc-99m | Technetium-99m |

| [⁹⁹ᵐTc]Tc-L1 | Technetium-99m labeled 2-nitroimidazole with a polyethylene glycol linker |

| [⁹⁹ᵐTc]Tc-L2 | Technetium-99m labeled 2-nitroimidazole with a 7-carbon chain linker |

| [⁹⁹ᵐTc]Tc-L4 | Technetium-99m labeled 2-nitroimidazole with a phenyl ring-containing linker |

| [⁹⁹ᵐTc]Tc-tricine-TPPTS-HYNICNM | Technetium-99m labeled HYNIC-nitroimidazole with tricine and TPPTS as co-ligands |

| N2IPA | 1-(2-nitroimidazole-1-yl)-propanhydroxyiminoamide |

| IDA | Iminodiacetic acid |

| DETA | Diethylenetriamine |

| AEG | Aminoethylglycine |

| HYNIC | 6-hydrazinonicotinamide |

| TPPTS | Trisodium triphenylphosphine-3,3',3''-trisulfonate |

| PEG | Polyethylene glycol |

Strategies to Reduce Non-Target Organ Uptake (e.g., Liver, Kidney, Spleen)

A primary determinant of non-target organ uptake is the lipophilicity of the Tc-99m complex. Highly lipophilic compounds tend to be cleared through the hepatobiliary system, leading to significant accumulation in the liver and intestines. snmjournals.org Conversely, more hydrophilic agents are preferentially excreted via the renal pathway. nih.gov Therefore, a common strategy to reduce liver uptake is to increase the hydrophilicity of the radiotracer.

One effective method to enhance hydrophilicity is the incorporation of polyethylene glycol (PEG) chains into the molecular structure. Studies have shown that the introduction of PEG linkers can effectively reduce the lipophilicity of this compound complexes, leading to decreased uptake in the liver and intestines. nih.govresearchgate.net For instance, the complex [⁹⁹ᵐTc]Tc-L1, which contains a PEG chain, demonstrated lower liver and intestine uptake compared to its more lipophilic analogue, [⁹⁹ᵐTc]Tc-L2. nih.gov However, this increased hydrophilicity can also lead to faster clearance from the tumor, necessitating a balance between reduced non-target uptake and adequate tumor retention. nih.govresearchgate.net

Similarly, modifications to the chelating system itself can influence non-target accumulation. For instance, in the development of Tc-99m nitrido complexes, the nature of the lateral groups on the phosphinothiol ligands was found to affect elimination kinetics from non-target organs like the lungs and liver. mdpi.com Less lipophilic tracers in this class showed a relatively fast washout from these organs.

Another approach involves the modification of the linker between the nitroimidazole pharmacophore and the chelator. The structure of the linker can influence biodistribution properties. mdpi.com For example, Tc-99m complexes with phenyl rings as linkers were found to be non-ideal due to slow clearance and high uptake in the liver, kidneys, and spleen. mdpi.com The uptake in the liver and spleen was observed to increase as the number of carbon atoms in the linker was reduced. mdpi.com

The following table summarizes the biodistribution data for selected this compound complexes, illustrating the impact of different structural modifications on organ uptake.

| Compound | Key Structural Feature | Time Post-Injection | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Spleen Uptake (%ID/g) |

|---|---|---|---|---|---|

| [⁹⁹ᵐTc]Tc-L1 | PEG linker | 0.5 h | 1.11 ± 0.13 | 24.70 ± 2.77 | - |

| [⁹⁹ᵐTc]Tc-L2 | Carbon chain linker (n=7) | 0.5 h | 33.31 ± 3.75 | 24.70 ± 2.77 | - |

| [⁹⁹ᵐTc]Tc-L5 | Phenyl linker | 0.5 h | 45.08 ± 8.90 | - | 36.16 ± 3.80 |

| [⁹⁹ᵐTc]Tc-tricine-TPPTS-HYNICNM | TPPTS co-ligand | 2 h | 0.54 ± 0.12 | 3.36 ± 0.81 | 0.14 ± 0.04 |

| [⁹⁹ᵐTc]Tc-(tricine)₂-HYNICNM | Tricine co-ligand | 2 h | 1.52 ± 0.38 | 2.10 ± 0.46 | 0.29 ± 0.08 |

Approaches to Enhance and Sustain Target Region Accumulation

One approach that has been explored is the incorporation of multiple nitroimidazole units within a single molecule. kjnmt.org The rationale is that increasing the number of bioreducible groups could lead to enhanced trapping and retention in hypoxic cells. kjnmt.org Research into Tc-99m radiopharmaceuticals bearing two or more nitroimidazole moieties has been undertaken to investigate this potential for improved hypoxia selectivity and effectiveness. koreascience.krkjnmt.org For instance, a complex containing two 2-nitroimidazole groups, [⁹⁹ᵐTc]Tc-2, demonstrated a significantly higher anoxic cellular uptake compared to its analogue with a single 2-nitroimidazole, BMS181321. researchgate.net This suggests that introducing a second 2-nitroimidazole redox center can positively impact hypoxic accumulation. researchgate.net

The specific isomer of the nitroimidazole can also play a critical role. Studies comparing different nitroimidazole isomers have shown that 2-nitroimidazole derivatives generally exhibit better hypoxia-selective accumulation than 4- or 5-nitroimidazole derivatives. nih.govmdpi.com This is attributed to the more favorable reduction potential of the 2-nitroimidazole group. For example, a study comparing PnAO complexes with different redox centers found the highest hypoxic cellular uptake with 3-nitro-1,2,4-triazole (B13798), followed by 2-nitroimidazole, with 4-nitroimidazole (B12731) showing significantly lower uptake. mdpi.com

Furthermore, the linker connecting the nitroimidazole to the chelating core can be modified to improve tumor retention. While highly hydrophilic linkers like PEG can reduce non-target uptake, they may also accelerate clearance from the tumor. nih.gov Conversely, certain lipophilic characteristics can be beneficial for cell penetration and retention, although this must be balanced against the risk of increased non-target uptake. For example, [⁹⁹ᵐTc]Tc-L2, with a seven-carbon chain linker, showed the highest tumor uptake and good retention over 2 hours among a series of analogues, though it also had high liver uptake. mdpi.com This highlights the intricate trade-off between optimizing tumor accumulation and minimizing background signal.

The following interactive table presents data on tumor uptake and tumor-to-non-target ratios for various this compound compounds, showcasing the effects of different optimization strategies.

| Compound | Key Structural Feature | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor/Blood Ratio | Tumor/Muscle Ratio |

|---|---|---|---|---|---|

| [⁹⁹ᵐTc]Tc-L1 | PEG linker | 2 h | 1.11 ± 0.13 | 3.81 ± 0.46 | 4.68 ± 0.44 |

| [⁹⁹ᵐTc]Tc-L2 | Carbon chain linker (n=7) | 2 h | 1.19 ± 0.24 | - | - |

| [⁹⁹ᵐTc]Tc-tricine-TPPTS-HYNICNM | TPPTS co-ligand | 2 h | 1.05 ± 0.27 | 2.84 | 5.83 |

| [⁹⁹ᵐTc]Tc-(tricine)₂-HYNICNM | Tricine co-ligand | 2 h | 0.62 ± 0.20 | 1.44 | 4.08 |

| ⁹⁹ᵐTc-MAG3-2-nitroimidazole | MAG3 chelator | 4 h | 0.1 ± 0.1 | - | 3.7 |

Advancements and Future Research Trajectories for Technetium 99m Nitroimidazole

Development of Next-Generation Technetium-99m Nitroimidazole Analogues

The primary goal in designing next-generation probes is to enhance the signal-to-noise ratio by improving tumor uptake and retention while accelerating clearance from blood and normoxic tissues. nih.gov A key paradigm is the optimization of the tracer's lipophilicity. While a certain degree of lipophilicity is necessary for cell membrane penetration, excessive lipophilicity can lead to slow clearance and high uptake in the liver and intestines, compromising image quality. nih.govmdpi.com

Researchers have systematically investigated the impact of modifying linker chains to fine-tune these properties. For instance, the introduction of hydrophilic polyethylene (B3416737) glycol (PEG) chains has been shown to effectively reduce lipophilicity, leading to decreased uptake in the liver and blood. mdpi.comsemanticscholar.org Similarly, incorporating an ether linkage into the molecular structure has been explored as a strategy to improve clearance from the liver. nih.gov The length and nature of the linker between the nitroimidazole moiety and the Tc-99m core also play a crucial role, influencing biodistribution and tumor-to-muscle ratios. nih.govnih.gov Studies comparing different alkyl spacers have shown that even subtle changes can significantly affect tumor uptake and background clearance. nih.gov